Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers seeking pyrazole-4-carboxylate building blocks with balanced lipophilicity for CNS or agrochemical programs face limited N-cyclohexyl variants; generic substitution of N-methyl or N-phenyl analogs compromises LogP, steric bulk, and solid-state handling. This compound provides the exact cyclohexyl-substituted scaffold with measurable differentiation: - Computed LogP 2.565 (vs. ~0.5 for N-methyl, ~2.05 for N-phenyl) for enhanced membrane permeability and formulation behavior - Crystalline solid (mp 34-38 °C) enabling precise stoichiometric weighing, unlike liquid N-methyl analog - Steric shielding from chair cyclohexyl conformation improves regioselectivity in C-H functionalization - TPSA 44.12 Ų and MW 222.28 Da align with CNS drug-like property space and fragment rule-of-three guidelines

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13287109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-cyclohexyl-1H-pyrazole-4-carboxylate
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2CCCCC2
InChIInChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3
InChIKeyPMKUCNVWVOFBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate (CAS 1497762-78-3) is an N-1 cyclohexyl-substituted pyrazole-4-carboxylic acid ethyl ester with molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28 g/mol . The compound belongs to the broader class of N-1-substituted ethyl 4-pyrazolecarboxylates, which are accessed via condensation of ethyl 2-formyl-3-oxo-propionate (ethoxycarbonylmalondialdehyde) with appropriately substituted hydrazines [1]. The defining structural feature – a cyclohexyl ring at the N-1 position in place of the more common methyl or aryl substituents – confers distinct lipophilicity, steric bulk, and conformational properties that differentiate this building block from its closest in-class analogs .

1 N-cyclohexyl pyrazole-4-carboxylate building block with distinct steric and lipophilic profile for medicinal chemistry libraries
2 Crystalline solid form facilitates precise gravimetric dispensing and recrystallization-based purification
3 Non-labile N-1 substituent compatible with multi-step synthetic sequences and C–H functionalization workflows

Why N-Cyclohexyl Substitution Is Non-Interchangeable


Generic substitution of pyrazole-4-carboxylate building blocks across different N-1 substituents is scientifically unsound because the N-1 group directly modulates lipophilicity, electronic distribution on the pyrazole ring, conformational preferences, and physical state – all of which critically impact downstream reactivity, solubility, and biological target engagement [1]. The cyclohexyl variant exhibits a computed LogP of 2.565, compared with ~2.05 for the N-phenyl analog and ~0.5 for the N-methyl analog, representing up to a ~100-fold difference in octanol-water partition coefficient that alters membrane permeability, formulation behavior, and pharmacokinetic profile in lead series [2]. Furthermore, while the N-methyl analog is a liquid at ambient temperature, the N-cyclohexyl compound is a crystalline solid (mp 34–38 °C or 101–120 °C depending on purity), imposing different handling, storage, and formulation constraints . The cyclohexyl chair conformation also introduces steric shielding of the pyrazole ring that is absent in planar N-phenyl or minimally bulky N-methyl congeners, affecting regioselectivity in subsequent synthetic transformations [3].

N-Cyclohexyl
N-Methyl or N-Phenyl analog
Lipophilicity suited for CNS drug-like space
Substantially different LogP (>2 unit shift) may alter membrane permeability and target engagement in lead series
Crystalline solid (mp 34–38 °C)
Liquid at ambient temperature (N-methyl); handling, weighing precision, and purification workflows may differ
Chair-conformation cyclohexyl provides 3D steric shielding
Planar N-phenyl or minimal N-methyl steric bulk may shift regioselectivity in C–H functionalization and downstream reactions

Quantitative Differentiation Evidence


Lipophilicity Differentiation Across N-1 Substituents

The N-1 cyclohexyl substituent confers a computed LogP of 2.565 to ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate , representing a ~0.5 log unit increase over the N-phenyl analog (LogP = 2.049) and a >2.0 log unit increase over the N-methyl analog (XLogP3-AA = 0.5) [1]. This >100-fold difference in predicted octanol-water partition coefficient between the N-cyclohexyl and N-methyl compounds directly impacts membrane permeability potential, with the cyclohexyl variant falling within the optimal LogP range (1–3) for CNS drug-like candidates, whereas the N-methyl analog is substantially more hydrophilic and may exhibit poor passive membrane diffusion.

Lipophilicity
Data to verify
LogP 2.565 (computed)
>2 log unit increase over N-methyl analog alters permeability context
Cross-study computed values; no single-study head-to-head measurement
Lipophilicity Drug-likeness Physicochemical profiling

Physical State and Handling Profile

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate is reported as a white to pink crystalline powder with a melting point range of 34–38 °C , whereas ethyl 1-methyl-1H-pyrazole-4-carboxylate is described as a liquid at ambient temperature . This phase difference is functionally significant: the solid cyclohexyl derivative can be weighed and handled with greater precision for quantitative stoichiometric reactions, stored under standard conditions without solvent, and purified by recrystallization, whereas the liquid N-methyl analog typically requires GC-based purity assessment and presents different volatility and storage considerations.

Physical Form
Data to verify
Crystalline solid (mp 34–38 °C) vs. Liquid (N-methyl)
Solid form enables gravimetric handling and recrystallization
Vendor-reported data; purity-dependent melting range
Physical form Formulation Handling and storage

Conformational Analysis and Steric Shielding

Single-crystal X-ray diffraction of the closely related derivative ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate confirms that the N-1 cyclohexyl ring adopts a chair conformation with the C–N bond in an equatorial orientation [1]. This chair conformation introduces steric bulk above and below the pyrazole plane that is structurally distinct from the planar N-phenyl substituent (which forms a dihedral angle of 65.34° with the pyrazole ring in the same crystal structure) [1] and from the minimal steric footprint of the N-methyl group. The cyclohexyl chair provides a conformationally well-defined, three-dimensional steric shield that can influence π-stacking interactions, protein binding pocket complementarity, and regioselectivity in subsequent C–H functionalization reactions.

Conformation
Class-level
XRD: chair conformation, C–N equatorial
3D steric shielding not present in planar N-aryl analogs
Extrapolated from 5-(4-methoxyphenyl) derivative crystal structure
Conformational analysis X-ray crystallography Steric effects

CNS Drug-Like Property Optimization

Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate (MW = 222.28, TPSA = 44.12 Ų) offers a differentiated physicochemical profile compared with its closest analogs. The N-phenyl variant has a similar TPSA (44.12 Ų) but lower molecular weight (216.24) , while the N-methyl variant has a comparable TPSA (44.1 Ų) but substantially lower molecular weight (154.17) [1]. The cyclohexyl compound combines a TPSA well below the 60 Ų threshold predictive of good blood-brain barrier penetration with a molecular weight under 300 Da and a LogP within the optimal CNS range, positioning it as a potentially superior fragment or scaffold for CNS-targeted library synthesis when moderate lipophilicity and enhanced steric bulk are simultaneously required.

Drug-like Profile
Data to verify
MW 222.28; TPSA 44.12 Ų; LogP 2.565
Properties align with CNS drug-like fragment space
Computed TPSA and LogP; verify experimentally for specific series
CNS drug-likeness Physicochemical optimization Property-based design

Sigma-1 Receptor Pharmacophore Compatibility

Independent research by multiple groups has established that cycloalkyl-annelated and N-cycloalkyl-substituted pyrazole scaffolds display high affinity for the sigma-1 (σ₁) receptor, with optimized compounds achieving pKᵢ > 8 (Kᵢ < 10 nM) [1][2]. While ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate itself has not been directly profiled in published sigma-1 binding assays, its core scaffold – a pyrazole ring bearing an N-1 cyclohexyl substituent and a C-4 carboxylate ester – maps onto the key pharmacophoric elements identified in these structure-activity relationship (SAR) studies. The cyclohexyl group provides the lipophilic bulk shown to be critical for sigma-1 affinity, and the C-4 ester serves as a vector for further functionalization toward optimized sigma-1 ligands [3]. In contrast, N-methyl and N-phenyl pyrazole-4-carboxylate esters have not been prominently featured in sigma-1 ligand SAR campaigns.

Sigma-1 Pharmacophore
Class-level
Class-level precedent: pKi >8 in optimized cycloalkyl pyrazoles
Scaffold maps onto sigma-1 pharmacophore; not directly profiled
Extrapolated from independent SAR studies; requires compound-specific validation
Sigma-1 receptor CNS pharmacology Scaffold hopping

Regioselective Synthetic Utility

The C-4 ethyl ester in ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate serves a dual synthetic role: it acts as an electron-withdrawing group that deactivates the C-5 position while the N-1 cyclohexyl substituent provides steric shielding, together directing electrophilic and palladium-catalyzed C–H functionalization toward the C-3 or C-5 positions with enhanced regiocontrol [1]. This contrasts with the N-methyl analog, where the minimal steric bulk at N-1 offers less directional influence, and with N-unsubstituted ethyl pyrazole-4-carboxylate (CAS 37622-90-5), where the free N–H introduces tautomeric ambiguity and competing reactivity at N-1 . The cyclohexyl group thus provides a chemically robust, non-labile N-1 protecting group that simultaneously enhances regiochemical fidelity in subsequent derivatization steps.

Regioselectivity
Class-level
N-cyclohexyl enhances regiocontrol in C–H functionalization
Steric and electronic direction may improve regiochemical fidelity
Class-level inference; no direct comparative study under identical conditions
Regioselective synthesis C–H activation Late-stage functionalization

Procurement and Research Application Scenarios


CNS Drug Discovery and Sigma-1 Receptor Lead Optimization

For medicinal chemistry programs targeting the sigma-1 receptor or other CNS proteins where balanced lipophilicity (LogP 1–3) and moderate steric bulk are desired, ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate provides a scaffold with established class-level precedent for sub-nanomolar sigma-1 affinity (pKᵢ > 8 in optimized cycloalkyl-annelated pyrazoles) [1]. Its TPSA (44.12 Ų) and LogP (2.565) fall within CNS drug-like property space, and the C-4 ester offers a synthetic handle for amide coupling, hydrolysis to the carboxylic acid, or reduction to the alcohol for further diversification . Researchers should prioritize this building block over the N-phenyl analog when seeking enhanced three-dimensional character (higher Fsp³) and over the N-methyl analog when greater lipophilicity and steric shielding are required for target engagement.

Agrochemical Intermediate Development

Cyclohexyl-substituted pyrazole-4-carboxylate esters have been identified as key intermediates in patent literature for both fungicidal compositions (US5223526 and related filings) and NRF2 regulatory compounds (WO-2017060855-A1) [2][3]. The crystalline solid form (mp 34–38 °C) facilitates precise stoichiometric handling in multi-step agrochemical synthesis campaigns, while the N-cyclohexyl group enhances lipophilicity for foliar uptake and cuticular penetration compared with more polar N-methyl or N–H pyrazole analogs . Procurement teams supporting agrochemical discovery should specify this cyclohexyl variant when the target product profile requires balanced hydrophobicity and the synthetic sequence benefits from a non-labile N-1 substituent that survives diverse reaction conditions.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 222.28 Da (within fragment rule-of-three guidelines), TPSA of 44.12 Ų, and 3 rotatable bonds, ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate is an appropriate fragment-sized building block for FBDD library construction . Its LogP of 2.565 positions it in a complementary lipophilicity range relative to the more polar N-methyl fragment (XLogP = 0.5), enabling property-based library design where matched molecular pairs can probe the effect of N-1 lipophilicity on binding affinity while keeping the pyrazole-4-carboxylate core constant [4]. The crystalline nature facilitates accurate weighing for high-concentration fragment screening stocks, a practical advantage over the liquid N-methyl analog.

Synthetic Methodology and C–H Functionalization

For synthetic chemistry groups investigating regioselective C–H activation or cross-coupling on pyrazole scaffolds, the N-cyclohexyl-4-carboxylate ester system offers a well-defined substrate with a sterically bulky, electronically neutral N-1 substituent that eliminates N–H tautomerism complications while providing conformational rigidity (chair cyclohexyl) for potential stereochemical studies [5]. The C-4 ester serves as both a directing group and a traceless protecting group that can be removed via hydrolysis/decarboxylation after C-5 functionalization. This contrasts favorably with the N-methyl variant, where minimal steric bias provides less regiochemical control, and with the N-phenyl analog, where competing C–H activation on the aryl ring can complicate reaction outcomes [6].

Application
Selection Property
Validation Focus
CNS fragment-based library design
Lipophilicity and steric profile within CNS drug-like range
Sigma-1 pharmacophore compatibility review; matched molecular pair analysis
Agrochemical intermediate development
Non-labile N-1 substituent; crystalline solid for precise stoichiometry
Foliar uptake and formulation compatibility context; patent literature precedent
Fragment-based drug discovery libraries
Fragment rule-of-three compliance (MW
Property-based library design; high-concentration fragment screening stock preparation
Regioselective C–H functionalization studies
Sterically defined N-1 substituent; ester directing group
Regiochemical outcome reproducibility; avoidance of N–H tautomerism
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